molecular formula C12H15BrClN3S B5800275 N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide

N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide

Cat. No. B5800275
M. Wt: 348.69 g/mol
InChI Key: KGHYHCKAFAOIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide, also known as BCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. BCT is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood. However, it has been found to interact with various ion channels, including voltage-gated sodium channels and transient receptor potential channels. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has also been found to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has also been found to have analgesic and anti-inflammatory effects. In vivo studies have shown that N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide reduces pain and inflammation in animal models. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has also been found to affect the activity of ion channels and enzymes.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide is also stable and can be stored for long periods. However, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has some limitations. It is toxic and should be handled with care. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide also has low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide. One direction is to study its potential use as an antitumor agent in vivo. Another direction is to study its potential use as an analgesic and anti-inflammatory agent in vivo. Further studies are also needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide. In addition, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide can be further modified to improve its properties, such as solubility and toxicity. Finally, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide can be used as a tool for studying the function of ion channels and enzymes.
Conclusion:
In conclusion, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has potential applications in the field of medicine, biology, and chemistry. While N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for lab experiments, it also has some limitations. Finally, there are several future directions for research on N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide, including studying its potential use as an antitumor agent, analgesic, and anti-inflammatory agent, as well as further understanding its mechanism of action and modifying its properties.

Synthesis Methods

N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized using various methods, including the reaction of 4-bromo-2-chloroaniline with 4-methylpiperazine and carbon disulfide, followed by the addition of sodium hydroxide. Another method involves the reaction of 4-bromo-2-chloroaniline with 4-methylpiperazine and thiourea in the presence of sodium hydroxide. The yield of N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide using these methods ranges from 50-85%.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has potential applications in various fields of scientific research. In the field of medicine, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has been studied for its potential use as an antitumor agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. In the field of biology, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has been studied for its potential use as a tool for studying the function of ion channels. In the field of chemistry, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has been studied for its potential use as a reagent for the synthesis of other compounds.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN3S/c1-16-4-6-17(7-5-16)12(18)15-11-3-2-9(13)8-10(11)14/h2-3,8H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHYHCKAFAOIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)-4-methylpiperazine-1-carbothioamide

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